tert-Butyl 4-methyl-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-6-5-7-11-10(9)8-12(15-11)13(16)17-14(2,3)4/h5-8,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZHXYZMPUENSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps
This method, adapted from a diaminoindole synthesis protocol, involves four stages:
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Protection of the indole NH with triisopropylsilyl (TIPS) chloride to direct electrophilic substitution.
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Deprotonation at position 2 using n-butyl lithium (n-BuLi) at −78°C.
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Esterification with tert-butyl chloroformate.
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Deprotection of the TIPS group using tetra-n-butylammonium fluoride (TBAF).
Reagents and Conditions
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TIPS protection : 4-Methylindole is treated with TIPSCl and sodium hydride in tetrahydrofuran (THF) at 0°C.
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Deprotonation : n-BuLi (2.5 M in hexane) in THF at −78°C ensures regioselective lithiation at position 2.
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Esterification : tert-Butyl chloroformate reacts with the lithiated intermediate, forming the tert-butyl ester.
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Deprotection : TBAF in THF cleaves the TIPS group, yielding the final product.
Yield and Purification
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Yield : ~65% after flash chromatography (0–30% ethyl acetate in heptane).
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Purity : >95% (HPLC).
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Key Advantage : High regioselectivity due to TIPS-directed lithiation.
Method 2: Carboxylation Followed by Esterification
Synthesis of 4-Methylindole-2-Carboxylic Acid
Esterification with tert-Butanol
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Activation : The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
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Esterification : Reaction with tert-butanol in dichloromethane (DCM) at room temperature for 12 hours.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carboxylation | LDA, CO₂, THF, −78°C | ~50% |
| Esterification | DCC, DMAP, tert-butanol, DCM | ~70% |
Limitations
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Low carboxylation efficiency : Competing side reactions at position 3 reduce yields.
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Sensitivity to moisture : Requires anhydrous conditions throughout.
Method 3: Direct Alkylation Using tert-Butyl Chloroformate
Single-Step Esterification
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Base-mediated reaction : 4-Methylindole-2-carboxylic acid is treated with tert-butyl chloroformate in the presence of triethylamine (TEA).
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Conditions : DCM, 0°C to room temperature, 6–8 hours.
Optimization Insights
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Solvent effects : THF improves solubility but prolongs reaction time.
Comparative Analysis of Synthesis Methods
Challenges and Optimization Strategies
Regioselectivity in Lithiation
Chemical Reactions Analysis
tert-Butyl 4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and tert-butyl(dimethyl)silyl chloride. For example, the Fischer indole synthesis involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol, yielding a tricyclic indole . Major products formed from these reactions include azepinoindole and other indole derivatives.
Scientific Research Applications
tert-Butyl 4-methyl-1H-indole-2-carboxylate has several scientific research applications. It serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. Indole derivatives, including this compound, have shown various biological activities such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . These properties make it valuable in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s effects are mediated through its interaction with these receptors, leading to various biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 4-methyl-1H-indole-2-carboxylate and related indole derivatives:
Key Comparative Insights
Substituent Position and Reactivity :
- The 4-methyl group in the target compound likely provides steric hindrance, reducing undesired side reactions at the indole C-3 position (a common site for electrophilic substitution). In contrast, 4-bromo () or 4-chloro () analogs exhibit enhanced reactivity at C-4 for cross-coupling or nucleophilic substitution.
- Carboxylate positioning (1- vs. 2-) influences electronic distribution. For example, 1-carboxylate derivatives () may exhibit reduced aromaticity compared to 2-carboxylate isomers due to steric and electronic effects.
Functional Group Impact :
- Electron-Withdrawing Groups (EWGs) : Bromo () and chloro () substituents increase electrophilicity, favoring reactions like Suzuki coupling or SNAr.
- Electron-Donating Groups (EDGs) : Methyl groups (target compound, ) enhance electron density on the indole ring, promoting reactions such as nitration or sulfonation at activated positions.
Synthetic Utility :
- The tert-butyl ester in the target compound and analogs (e.g., ) acts as a protective group, enabling selective deprotection under acidic conditions for downstream functionalization.
- Complex scaffolds like the pyridoindole derivative () highlight the role of indole cores in constructing polycyclic systems for medicinal chemistry.
Spectroscopic Characterization :
- NMR data from analogs (e.g., ) suggest that substituent-induced chemical shift changes in 1H and 13C spectra can reliably differentiate positional isomers. For instance, a 4-methyl group would deshield adjacent protons on the indole ring, producing distinct splitting patterns compared to 3-methyl derivatives .
Biological Activity
Introduction
tert-Butyl 4-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods, typically involving the reaction of indole derivatives with tert-butyl esters. The general structure is characterized by an indole ring substituted with a tert-butyl ester at the 2-position and a methyl group at the 4-position.
- Cannabinoid Receptor Modulation : Some studies have shown that compounds structurally related to this compound exhibit modulatory effects on cannabinoid receptors (CB1 and CB2). These receptors play crucial roles in various physiological processes, including pain sensation, mood regulation, and appetite control. For instance, structure-activity relationship (SAR) studies indicate that modifications in the indole structure can enhance binding affinity and modulation potency at these receptors .
- Immunomodulatory Effects : Research has indicated that certain indole derivatives can modulate T helper (Th) cell activity, influencing the immune response by regulating interleukin-4 (IL-4) production. This suggests potential therapeutic applications in autoimmune diseases and allergies .
- Cytotoxicity Against Cancer Cells : Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Some studies reported significant cytotoxicity linked to mechanisms involving disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Study 1: Cannabinoid Receptor Modulation
A study conducted on a series of indole derivatives demonstrated that certain substitutions could enhance their potency as negative allosteric modulators at the CB1 receptor. The most potent compound in this series displayed an IC50 value of 79 nM, indicating strong potential for therapeutic applications in managing conditions like anxiety and obesity .
Study 2: Immunomodulatory Activity
In another investigation, the immunomodulatory effects of indole derivatives were assessed in vitro. The results showed that these compounds could significantly inhibit IL-4 production from Th cells, suggesting their utility in treating inflammatory conditions .
Study 3: Anticancer Activity
Research focusing on the cytotoxic effects of indole derivatives revealed that specific substitutions at the indole ring could dramatically increase their efficacy against glioblastoma cells. For example, a derivative with a CF3 substitution exhibited enhanced cytotoxicity compared to its parent compound .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for tert-Butyl 4-methyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example:
- Step 1 : Introduction of the tert-butyl carboxylate group via esterification under anhydrous conditions using catalysts like 4-dimethylaminopyridine (DMAP) .
- Step 2 : Methylation at the 4-position using methyl halides or methylating agents in the presence of a base (e.g., K₂CO₃) .
- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically varied. Statistical tools like factorial design (e.g., DOE) can identify critical factors for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .
- FT-IR : The carbonyl stretch of the ester (~1720 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) confirm functional groups .
Q. How does the reactivity of the tert-butyl ester group influence downstream modifications?
The tert-butyl group acts as a protecting group for the carboxylate, enabling selective reactions at other positions (e.g., bromination at C-3 or C-5). Deprotection under acidic conditions (e.g., TFA) regenerates the free carboxylic acid for further derivatization .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between computational and experimental structural models?
- Crystallography Tools : Use SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
- Case Study : If DFT calculations predict an equatorial tert-butyl conformation but X-ray data show axial positioning (due to crystal packing forces), prioritize experimental data and re-evaluate solvent effects in computational models .
Q. What strategies optimize regioselective functionalization of the indole ring in this compound?
- Electrophilic Substitution : Direct bromination (NBS) or nitration (HNO₃/H₂SO₄) favors the 5-position due to electron-donating effects of the methyl group at C-4 .
- Cross-Coupling : Suzuki-Miyaura reactions at C-3 require palladium catalysts (e.g., Pd(PPh₃)₄) and careful control of steric hindrance from the tert-butyl group .
Q. How do hydrogen-bonding patterns in crystalline this compound affect its stability and solubility?
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs) and correlate them with melting points .
- Solubility Prediction : Strong intermolecular H-bonds (e.g., N-H···O=C) reduce solubility in apolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization .
Q. What mechanistic insights guide the development of this compound as a pharmacophore?
- Enzyme Inhibition Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites. For example, the indole core may stack with aromatic residues in kinase targets .
- Metabolic Stability : Evaluate oxidative metabolism (CYP450 enzymes) via LC-MS/MS to identify vulnerable sites (e.g., tert-butyl dealkylation) .
Data Analysis and Contradictions
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?
Q. What protocols validate the purity of this compound in synthetic batches?
- HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to separate and quantify impurities. Purity ≥95% is required for biological assays .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (deviation ≤0.4%) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
